N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide: is a complex organic compound notable for its multifaceted applications in various scientific fields. The intricate structure of this compound allows for unique interactions and reactions, making it a subject of interest in chemical, biological, and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide involves several synthetic steps, each requiring precise conditions:
Initial Formation of 4-oxoquinazoline Core: : The synthesis begins with the formation of the 4-oxoquinazoline core, often derived from anthranilic acid through a cyclization reaction with formic acid and acetic anhydride.
Propanoylation Step: : The 4-oxoquinazoline intermediate is then subjected to propanoylation using propanoyl chloride, resulting in the 3-(4-oxoquinazolin-3(4H)-yl)propanoyl derivative.
Piperidinylation: : This derivative undergoes piperidinylation, where it reacts with piperidine in the presence of a suitable base, forming the 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine compound.
Sulfonylation: : The piperidine-containing intermediate is further sulfonylated using methanesulfonyl chloride to introduce the sulfonyl group, yielding the 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl derivative.
N-Methylation: : The final step involves N-methylation, where the compound is treated with methyl iodide under basic conditions to obtain the final product.
Industrial Production Methods
Industrial production follows similar steps, but on a larger scale, often utilizing continuous flow reactors and automated processes to ensure consistency and purity. Reaction conditions are optimized for yield and efficiency, with rigorous quality control measures to monitor each step.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can target specific groups like the quinazolinone moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation Products: : Derivatives with additional oxygen-containing groups.
Reduction Products: : Reduced forms with altered oxidation states.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as a building block for more complex molecules.
Biology
Enzyme Inhibition: : Inhibitor studies in enzymology.
Protein Interactions: : Studies on binding interactions with specific proteins.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent.
Pharmacokinetics: : Studied for absorption, distribution, metabolism, and excretion profiles.
Industry
Material Science: : Used in the synthesis of novel materials.
Agricultural Chemicals:
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Target Proteins: : Binds to specific proteins, altering their function.
Pathways: : Modulates pathways related to cell growth and apoptosis.
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(1-(4-oxoquinazolin-3(4H)-yl)piperidin-4-yl)sulfonyl)acetamide
N-methyl-2-((1-(3-(4-oxoquinazolin-2(1H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide
Unique Features
Enhanced Stability: : Compared to similar compounds, it offers improved stability under various conditions.
Selective Binding: : Exhibits selective binding to certain proteins, making it unique for targeted studies.
Versatile Reactivity: : Its structure allows for a broader range of chemical reactions, increasing its utility in synthesis and research.
Properties
IUPAC Name |
N-methyl-2-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-20-17(24)12-29(27,28)14-6-9-22(10-7-14)18(25)8-11-23-13-21-16-5-3-2-4-15(16)19(23)26/h2-5,13-14H,6-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULRDITJLVFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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